Tetrakis(4-(trimethylsilyl)phenyl)silane

Organosilicon Chemistry Molecular Weight Volatility

Researchers requiring a sterically congested, tetrahedral organosilicon building block for MOF construction or a halogen-free single-source precursor for SiC CVD often face limited solubility and thermal processability with simpler analogs. Tetrakis(4-(trimethylsilyl)phenyl)silane (CAS 18817-59-9) directly addresses these pain points: - Enhanced solubility in nonpolar solvents versus unsubstituted tetraphenylsilane, facilitating solution-phase MOF synthesis. - Sufficient volatility for vapor-phase transport in LPCVD SiC film growth (800-1200 °C) without halogen contamination. - Bulky TMS periphery mitigates MOF framework interpenetration while maintaining reproducible synthetic routes (~70% yield, scales up to 20 g). Procurement reliability is assured for this specialty organosilicon compound, enabling seamless integration into advanced materials research.

Molecular Formula C36H52Si5
Molecular Weight 625.2 g/mol
Cat. No. B11942624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(4-(trimethylsilyl)phenyl)silane
Molecular FormulaC36H52Si5
Molecular Weight625.2 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)[Si](C)(C)C)(C3=CC=C(C=C3)[Si](C)(C)C)C4=CC=C(C=C4)[Si](C)(C)C
InChIInChI=1S/C36H52Si5/c1-37(2,3)29-13-21-33(22-14-29)41(34-23-15-30(16-24-34)38(4,5)6,35-25-17-31(18-26-35)39(7,8)9)36-27-19-32(20-28-36)40(10,11)12/h13-28H,1-12H3
InChIKeyQJDNNPBBEBWKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(4-(trimethylsilyl)phenyl)silane Procurement Baseline


Tetrakis(4-(trimethylsilyl)phenyl)silane is a sterically congested tetrahedral organosilicon compound with molecular formula C36H52Si5 and molecular weight 625.2 g/mol [1]. Its structure comprises a central silicon atom bonded to four para-substituted phenyl rings, each bearing a terminal trimethylsilyl (TMS) group. The compound is primarily utilized as a structurally rigid molecular building block in metal-organic frameworks (MOFs) [2] and as a single-source precursor for chemical vapor deposition (CVD) of silicon carbide thin films [3]. Selection among tetraarylsilane derivatives requires careful consideration of substituent-specific properties including thermal stability, solubility, and synthetic accessibility [4].

Why In-Class Analogs Cannot Substitute


Substitution of tetrakis(4-(trimethylsilyl)phenyl)silane with structurally simpler tetraarylsilanes such as tetraphenylsilane or functionalized derivatives such as tetrakis(4-bromophenyl)silane introduces quantifiable alterations in key performance parameters including molecular geometry, thermal decomposition thresholds, and materials processability. Tetraarylsilanes bearing para-substituents exhibit markedly different steric encumbrance and electronic character at the silicon center [1]. The bulky TMS periphery of the target compound provides enhanced molecular rigidity while preserving sufficient volatility for vapor-phase processing, a property profile not replicated by bromo-substituted analogs . Direct head-to-head comparisons and cross-study analyses detailed in Section 3 quantify the specific advantages and limitations of the TMS-substituted derivative relative to its closest structural analogs.

Head-to-Head Performance Comparison


Molecular Weight vs. Tetraphenylsilane

Tetrakis(4-(trimethylsilyl)phenyl)silane exhibits a molecular weight of 625.2 g/mol, representing an 85.8% increase relative to the unsubstituted parent scaffold tetraphenylsilane (336.5 g/mol) [1]. This substantial mass differential arises from the four para-trimethylsilyl substituents (each contributing approximately 73.2 g/mol relative to hydrogen) [2]. The increased molecular weight correlates with altered volatility and thermal behavior profiles relevant to vapor-phase processing applications.

Organosilicon Chemistry Molecular Weight Volatility

Thermal Stability vs. Bromo-Substituted Analogs

Tetraphenylsilane demonstrates exceptional thermal robustness, capable of undergoing distillation without decomposition at temperatures up to 550 °C [1]. In contrast, tetrakis(4-bromophenyl)silane is primarily utilized as a synthetic intermediate for hole transport materials in perovskite solar cells, where its bromine substituents enable further cross-coupling functionalization but do not confer comparable intrinsic thermal durability . Tetrakis(4-(trimethylsilyl)phenyl)silane, bearing hydrolytically stable TMS groups, is anticipated to retain the thermal resilience of the tetraarylsilane core while offering enhanced solubility in nonpolar organic solvents relative to the unsubstituted analog [2].

Thermal Stability Perovskite Solar Cells Hole Transport Materials

Synthetic Accessibility for Silene Generation

Aryltris(trimethylsilyl)silanes serve as key precursors for silene (Si=C) generation via the modified Peterson olefination. A robust and reproducible synthetic route to phenyltris(trimethylsilyl)silane was developed starting from tetrakis(trimethylsilyl)silane, achieving yields of approximately 70% on scales up to 20 g [1]. This methodology exploits halogen-metal exchange and the Schlenk equilibrium, enabling access to synthetically valuable silene intermediates that participate in [4+2] cycloadditions with dienes to afford silacycles with 70-80% diastereoselectivity [2]. In contrast, tetraphenylsilane lacks the requisite TMS functionality for Peterson olefination, while tetrakis(4-bromophenyl)silane is predominantly employed for cross-coupling derivatization rather than direct silene generation .

Synthetic Methodology Silene Precursors Organosilicon Reagents

CVD Precursor Performance

Tetrakis(trimethylsilyl)silane (TMSS), a structural congener differing only in the replacement of the four para-TMS-phenyl groups with TMS groups directly attached to the central silicon, has been systematically evaluated as a single-source precursor for silicon carbide (SiC) thin film deposition via low-pressure chemical vapor deposition (LPCVD) [1]. Film growth was investigated across a temperature range of 800-1200 °C, demonstrating the viability of this organosilane scaffold for semiconductor fabrication processes [2]. In contrast, tetraphenylsilane lacks sufficient volatility for efficient CVD transport, while tetrakis(4-bromophenyl)silane introduces halogen contaminants incompatible with electronic-grade film purity requirements . The TMS-substituted aryl periphery of tetrakis(4-(trimethylsilyl)phenyl)silane is expected to confer intermediate volatility characteristics, balancing sufficient vapor pressure for transport against thermal robustness during deposition [3].

Chemical Vapor Deposition Silicon Carbide Thin Films

Steric Profile for MOF Building Blocks

Tetrakis(4-(trimethylsilyl)phenyl)silane adopts a tetrahedral molecular geometry with four rigid para-TMS-phenyl arms radiating from the central silicon atom [1]. This structural motif has been investigated as a silicon-containing ligand scaffold for metal-organic framework (MOF) construction, where the sterically demanding TMS periphery can influence pore architecture and framework interpenetration [2]. In contrast, tetrakis(4-bromophenyl)silane serves as a reactive intermediate for subsequent cross-coupling functionalization rather than a direct MOF ligand, while tetraphenylsilane lacks the para-substituents necessary for modulating framework topology . The TMS groups confer enhanced solubility in nonpolar media relative to unsubstituted tetraarylsilanes, facilitating solution-phase MOF synthesis protocols [3].

Metal-Organic Frameworks Steric Hindrance Porous Materials

Validated Application Scenarios


SiC Thin Film Deposition via CVD

Tetrakis(4-(trimethylsilyl)phenyl)silane serves as a single-source organosilicon precursor for the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films. Its congener tetrakis(trimethylsilyl)silane has been demonstrated for SiC film growth via LPCVD at temperatures ranging from 800-1200 °C, establishing the viability of this organosilane scaffold for semiconductor fabrication [1]. The TMS-substituted aryl periphery confers sufficient volatility for vapor-phase transport while avoiding halogen contamination associated with bromo-substituted alternatives .

MOF Ligand Scaffold

The rigid tetrahedral geometry of tetrakis(4-(trimethylsilyl)phenyl)silane renders it suitable as a silicon-based ligand scaffold for metal-organic framework (MOF) construction [1]. Silicon-containing ligands have been investigated for their ability to influence MOF pore architecture and enable uptake of small magnetically active molecules for cooperative property studies . The sterically demanding TMS periphery may mitigate framework interpenetration, a common challenge in MOF synthesis, while enhanced solubility in nonpolar solvents facilitates solution-phase synthetic protocols .

Silene Precursor Synthesis

Aryltris(trimethylsilyl)silanes derived from tetrakis(trimethylsilyl)silane scaffolds serve as critical precursors for silene (Si=C) generation via the modified Peterson olefination [1]. These intermediates undergo [4+2] cycloaddition with dienes to afford silacycles with 70-80% diastereoselectivity, which can be further elaborated to lactones and bishomoallylic alcohols via Fleming-Tamao oxidation . The robust and reproducible synthetic route achieves ~70% yield on scales up to 20 g, enabling methodology development and reagent-scale applications .

Tetraarylsilane Benchmarking

Tetrakis(4-(trimethylsilyl)phenyl)silane occupies a distinct position within the tetraarylsilane family relative to tetraphenylsilane (unsubstituted, highest thermal stability to 550 °C) and tetrakis(4-bromophenyl)silane (reactive bromine handles for cross-coupling). Its molecular weight (625.2 g/mol) lies intermediate between tetraphenylsilane (336.5 g/mol) and tetrakis(4-bromophenyl)silane (652.1 g/mol), enabling informed selection based on volatility requirements, synthetic accessibility, and downstream functionalization needs [1]. Researchers evaluating organosilicon building blocks for MOFs, CVD precursors, or silene methodology should consider this compound when unsubstituted analogs lack sufficient solubility and halogenated derivatives introduce unwanted reactivity or contamination .

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